1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
IXDIZUBDRWNLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 2-amino-2-methyl-1-propanol acts as a nucleophile, displacing the halide in 3,4-dimethylbenzyl halides under basic conditions. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed, with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitating deprotonation. For example, a reaction between 3,5-dichloro-1,2-benzoisoxazole and 2-amino-2-methyl-1-propanol in THF with NaH at reflux yielded 3-(2-amino-2-methylpropoxy)-5-chloro-1,2-benzoisoxazole. Adapting this protocol to 3,4-dimethylbenzyl chloride could produce the target compound.
Table 1: Alkylation Conditions and Yields for Analogous Reactions
| Aryl Halide | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 6-Chloro-3-nitro-2-picoline | Pentanol | None | Reflux | 72% |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | Water | NaOH | 20°C | 15% |
| 3,5-Dichloro-1,2-benzoisoxazole | THF | NaH | Reflux | 60% |
Challenges and Optimization
Steric hindrance from the 3,4-dimethylphenyl group may reduce reaction efficiency. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) often improve yields. Catalytic additives like zinc chloride (ZnCl2) have been shown to enhance reactivity in similar systems, as demonstrated in the synthesis of 2-(2-methoxy-4-trifluoromethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole.
Reductive Amination Using 3,4-Dimethylbenzaldehyde
Reductive amination offers a versatile route by condensing 3,4-dimethylbenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of reducing agents.
Protocol and Reagents
The aldehyde reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH4) or hydrogen gas with palladium catalysts are common reducing agents. For instance, reductive amination of [(tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid with 2-amino-2-methyl-1-propanol using EDC/HOBt coupling achieved a 74% yield. Adapting this method to 3,4-dimethylbenzaldehyde could yield the target compound.
Solvent and pH Considerations
Optimal pH (4–6) is critical for imine formation, often maintained using acetic acid or buffer solutions. Polar solvents like methanol or ethanol facilitate proton transfer, while inert atmospheres prevent oxidation.
Catalytic Methods Using Metal Catalysts
Transition metal catalysts enable efficient coupling under milder conditions. Zinc triflate (Zn(OTf)2) and related Lewis acids have proven effective in cyclization and condensation reactions.
Zinc-Catalyzed Cyclization
In a representative procedure, phthalonitrile derivatives react with 2-amino-2-methyl-1-propanol in chlorobenzene at 135°C with Zn(OTf)2, yielding dihydrooxazole intermediates. Hydrolysis of these intermediates could afford the target amine. For example, a ZnCl2-catalyzed reaction between a nitrile and amino alcohol achieved a 60% yield.
Table 2: Metal-Catalyzed Reaction Parameters
| Catalyst | Substrate | Solvent | Temperature | Yield |
|---|---|---|---|---|
| ZnCl2 | Nitrile derivative | Chlorobenzene | 131°C | 60% |
| Zn(OTf)2 | Phthalonitrile | Chlorobenzene | 135°C | 87% |
Mechanistic Insights
The catalyst coordinates to the nitrile group, enhancing electrophilicity and facilitating nucleophilic attack by the amine. This pathway minimizes side reactions and improves regioselectivity.
Solid-Phase Synthesis and Advanced Techniques
Solid-phase methods and coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable precise control over reaction stoichiometry.
HATU-Mediated Coupling
In a reported synthesis, HATU and DIPEA (N,N-diisopropylethylamine) facilitated amide bond formation between 2-tert-butoxycarbonylamino-4,5,6,7-tetrahydro-benzo[]thiophene-3-carboxylic acid and 2-amino-2-methylpropan-1-ol, yielding 65% product. While this forms an amide, subsequent reduction could yield the target amine.
Flow Chemistry Applications
Continuous flow systems improve heat and mass transfer, particularly for exothermic reactions. A flow-based adaptation of the alkylation method could enhance scalability and reproducibility.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison for 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Alkylation | Simple setup, readily available reagents | Steric hindrance issues | 60–72% |
| Reductive Amination | High selectivity | Requires careful pH control | 65–74% |
| Catalytic Cyclization | Mild conditions, high efficiency | Requires specialized catalysts | 60–87% |
Chemical Reactions Analysis
Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with receptors or enzymes due to its chiral center.
- Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis pathways, and inferred properties.
Structural Analogues
Key Observations
Substituent Effects on Reactivity and Applications Aromatic vs. Aliphatic Substituents: The target compound’s 3,4-dimethylphenyl group contrasts with aliphatic chains (e.g., 2,6-dimethylheptyl in ). Functional Group Modifications: Compound III and IV () replace the hydroxyl group with a sulfobenzoate ester, increasing molecular weight (~400 g/mol vs. 207 g/mol) and altering solubility. These derivatives are utilized as co-developers in photographic solutions, suggesting sulfonate esters enhance redox properties .
Synthetic Efficiency
- Synthesis yields vary significantly: Compound III (77%) vs. Compound IV (55%) and Compound 16 (65%). The lower yield of Compound IV may reflect steric or electronic challenges from the 3,4-dimethoxyphenyl group compared to the 3,4-dimethylphenyl group in Compound III .
Inferred Physicochemical Properties Solubility: The sulfobenzoate esters (Compounds III and IV) are likely less water-soluble than the target compound due to their bulkier hydrophobic groups.
Biological Activity
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, also known as a secondary amine with a chiral center, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity, synthesis, and relevant research findings regarding this compound.
- Molecular Formula : C13H21NO
- Molecular Weight : 207.31 g/mol
- CAS Number : 87077-34-7
- IUPAC Name : 1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol
Biological Activity
The biological activity of 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has been explored in various studies, highlighting its potential in pharmacological applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems, potentially leading to therapeutic applications in diseases linked to oxidative damage.
Anticancer Potential
The compound's structural similarity to other known anticancer agents suggests it may inhibit cancer cell proliferation. A study focusing on structural analogs found that modifications in the amino group significantly affected the cytotoxicity against various cancer cell lines. The activation of signaling pathways such as STAT3 and ERK by related compounds indicates a possible mechanism through which this compound could exert anticancer effects.
Neuroprotective Effects
Preliminary investigations into neuroprotective properties suggest that this compound may influence neurotransmitter systems or protect neuronal cells from apoptosis. This activity could be beneficial in treating neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated that similar compounds effectively scavenge free radicals, suggesting potential use as antioxidants in therapeutic formulations. |
| Cytotoxicity Evaluation | Evaluated against various cancer cell lines; modifications in structure led to varying degrees of cytotoxicity, indicating structure-activity relationships (SAR). |
| Neuroprotective Study | Observed protective effects on neuronal cells under stress conditions, suggesting a role in neuroprotection mechanisms. |
Synthesis Methods
The synthesis of 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:
- Formation of the Amine : Reacting 3,4-dimethylbenzyl chloride with 2-methylpropan-2-ol in the presence of a base.
- Purification : The product is purified through recrystallization or chromatography to obtain high purity.
Q & A
Q. How can researchers validate its stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; acceptable stability defined as <5% impurity formation.
- Lyophilization : Store as lyophilized powder under argon at -80°C to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
